2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde is an organic compound characterized by a benzaldehyde group substituted with benzyloxy, methoxy, and nitro functional groups. Its molecular formula is C_{15}H_{13}N_{O}_{5}, and it has a molecular weight of approximately 287.27 g/mol. The compound is notable for its unique structural features, which impart distinct chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
Research indicates that 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde may have potential biological activities. Its structure allows it to interact with various biological molecules, potentially leading to changes in cellular processes. The nitro group can be reduced to form reactive intermediates that may interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes. This suggests potential applications in drug development and as a fluorescent probe for biological imaging.
2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde has various applications across different fields:
The interactions of 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde with biological systems are an area of interest. Studies suggest that the compound may modulate cellular activities through its functional groups. For instance, the nitro group could be reduced within biological systems, leading to reactive species that can interact with cellular components. Additionally, the aldehyde group may engage in covalent bonding with proteins, potentially altering their function and activity.
Several compounds share structural similarities with 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Benzyloxybenzoic Acid | Contains benzyloxy and carboxylic acid groups | Lacks the aldehyde functionality found in the target compound |
| 2-(Benzyloxy)ethanol | Contains benzyloxy and hydroxyl groups | Does not have nitro or aldehyde functionalities |
| 2-Benzyloxy-1-methylpyridinium Triflate | Pyridine ring with benzyloxy substitution | Different heterocyclic structure compared to benzaldehyde |
| 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde | Similar nitro and methoxy substitutions | Different positioning of nitro group on the benzene ring |
The uniqueness of 2-(Benzyloxy)-3-methoxy-4-nitrobenzaldehyde lies in its combination of methoxy and nitro groups on the benzaldehyde core, which provides distinct chemical reactivity and versatility in synthetic applications compared to similar compounds .
The systematic IUPAC name of this compound is 2-(benzyloxy)-3-methoxy-4-nitrobenzaldehyde, derived from the benzaldehyde parent structure. The numbering begins at the aldehyde group (position 1), with subsequent substituents assigned positions based on ascending priority rules:
The molecular formula C₁₅H₁₃NO₅ corresponds to a molecular weight of 287.27 g/mol, calculated as follows:
$$
\text{Molecular weight} = (15 \times 12.01) + (13 \times 1.008) + (1 \times 14.01) + (5 \times 16.00) = 287.27 \, \text{g/mol}
$$
The monoisotopic mass, determined via high-resolution mass spectrometry, is 287.0794 Da, consistent with the absence of heavy isotopes.
| Component | Count | Atomic Contribution (g/mol) |
|---|---|---|
| Carbon (C) | 15 | 180.15 |
| Hydrogen (H) | 13 | 13.10 |
| Nitrogen (N) | 1 | 14.01 |
| Oxygen (O) | 5 | 80.00 |
| Total | - | 287.27 |
Crystallographic data for 2-(benzyloxy)-3-methoxy-4-nitrobenzaldehyde are not explicitly reported in the literature. However, analogous nitrobenzaldehyde derivatives exhibit planar aromatic rings with dihedral angles < 5° between substituents, suggesting minimal steric hindrance. The benzyloxy group likely adopts a conformation perpendicular to the benzene ring to minimize van der Waals repulsions, while the nitro group’s coplanarity with the ring enhances resonance stabilization.
Intramolecular hydrogen bonding between the aldehyde proton and the adjacent benzyloxy oxygen may further stabilize the molecule, as observed in related ortho-substituted benzaldehydes. Computational models predict a dipole moment of ≈5.2 D, driven by the electron-withdrawing nitro and aldehyde groups.
Key absorption bands include:
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Tautomerism in 2-(benzyloxy)-3-methoxy-4-nitrobenzaldehyde is theoretically constrained due to the electron-withdrawing nitro group, which stabilizes the aldehyde form over enolic tautomers. In contrast, nitro-free benzaldehydes exhibit keto-enol equilibria, with enol content <1% in nonpolar solvents. Quantum mechanical calculations (B3LYP/6-31G*) predict a >99.9% preference for the aldehyde tautomer, attributed to:
Comparatively, 4-nitro-2-methoxybenzaldehyde (a structural analog) shows similar tautomeric suppression, whereas 2-hydroxy-3-methoxybenzaldehyde exhibits measurable enol content in polar solvents.